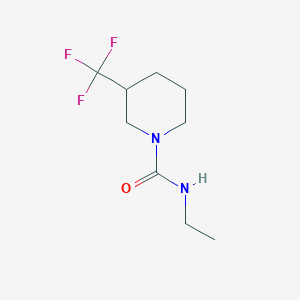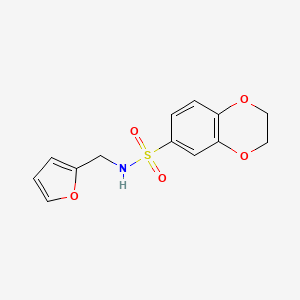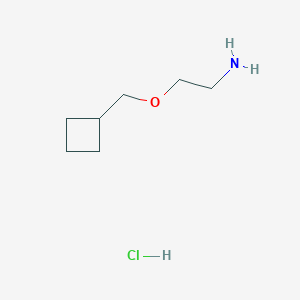
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803610-37-8 . It has a molecular weight of 179.69 . It is stored at a temperature of 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is 1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 179.69 .Wissenschaftliche Forschungsanwendungen
High-Throughput Screening of Transaminases
Transaminases are crucial in the synthesis of chiral amines, which are valuable in pharmaceuticals. A colorimetric assay using 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride as an amine donor has been developed for high-throughput screening of transaminases. This method is sensitive and cost-effective, allowing for rapid identification and profiling of transaminase activities against various substrates .
Biocatalysis in Chiral Amine Synthesis
The compound serves as an amine donor in biocatalytic processes to produce enantiomerically pure chiral amines. These amines are essential for creating bioactive and pharmaceutically important compounds. The use of biocatalysis is a sustainable alternative to traditional chemical synthesis, which often involves toxic metals and harsh conditions .
Metagenomic Biocatalyst Discovery
Metagenomics can uncover robust transaminases from diverse environments. 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride can be used to identify and characterize novel transaminases from metagenomic libraries. This approach has led to the discovery of transaminases with unprecedented robustness and substrate tolerance, beneficial for industrial applications .
Optimization of Bioprocesses
In the context of bioprocess optimization, this compound can be used to overcome challenges such as substrate and product inhibition, unfavorable reaction equilibria, and solvent tolerance. It’s instrumental in the development of efficient transaminase-based bioprocesses for the production of pharmaceuticals like Januvia (sitagliptin phosphate) .
Enzyme Engineering
Protein engineering, including semi-rational design and directed evolution, utilizes 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride to improve transaminase properties. This engineering is vital for enhancing enzyme activity, stability, and selectivity, which are key factors in industrial biocatalysis .
Sustainable Pharmaceutical Production
The compound aids in the sustainable production of chiral amines, aligning with the pharmaceutical industry’s goal of reducing environmental impact. It replaces traditional methods that are less eco-friendly, marking a significant step towards greener pharmaceutical manufacturing .
Chromogenic Reactions in Biosynthesis
It is used in chromogenic reactions as part of a biosynthesis process for cinnamylamine. The substrate undergoes transamination, resulting in a color change that reflects the activity of the transaminase. This application is particularly useful in visualizing and optimizing enzyme reactions .
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOCMHBSHKJEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

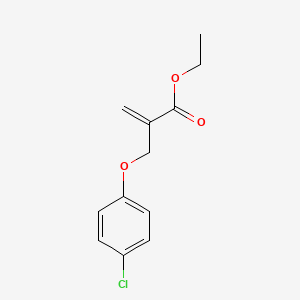
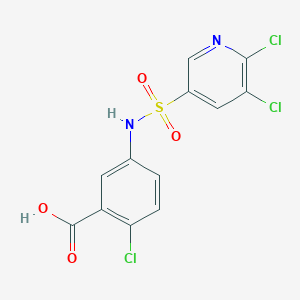
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)
![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)
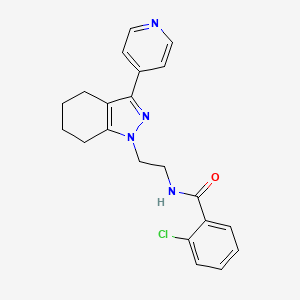


![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)
![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)
